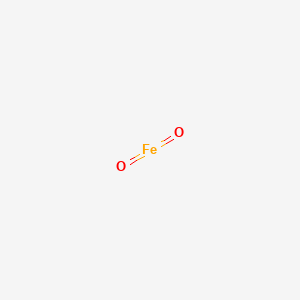

Iron dioxide

Description

Properties

CAS No. |

12411-15-3 |

|---|---|

Molecular Formula |

FeO2 |

Molecular Weight |

87.84 g/mol |

IUPAC Name |

dioxoiron |

InChI |

InChI=1S/Fe.2O |

InChI Key |

WMVRXDZNYVJBAH-UHFFFAOYSA-N |

Canonical SMILES |

O=[Fe]=O |

physical_description |

Information not available. |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Iron Oxide Nanoparticles for Biomedical Applications

A Note on "Iron Dioxide (FeO2)": While the term "this compound" may be used colloquially, in scientific literature, the most extensively studied and utilized iron oxide nanoparticles for biomedical applications are magnetite (Fe₃O₄) and its oxidized form, maghemite (γ-Fe₂O₃). The FeO₂ stoichiometry, often referred to as iron peroxide or pyrite-type this compound, is a less common phase that typically requires high-pressure synthesis conditions and is not as readily applicable to the biological contexts addressed in this guide. Therefore, this technical whitepaper will focus on the synthesis and characterization of the more prevalent and biomedically relevant iron oxide (Fe₃O₄/γ-Fe₂O₃) nanoparticles.

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth methodologies for the synthesis and characterization of iron oxide nanoparticles (IONPs), along with insights into their interactions with cellular signaling pathways relevant to drug development.

Synthesis of Iron Oxide Nanoparticles

The properties of iron oxide nanoparticles, including their size, shape, and magnetic behavior, are highly dependent on the synthesis method. The following sections detail four common and effective methods for the synthesis of IONPs.

Co-precipitation

Co-precipitation is a widely used method due to its simplicity and scalability. It involves the precipitation of iron (II) and iron (III) salts from an aqueous solution in the presence of a base.

Experimental Protocol:

-

Precursor Solution Preparation: Prepare an aqueous solution of ferric chloride (FeCl₃·6H₂O) and ferrous chloride (FeCl₂·4H₂O) in a 2:1 molar ratio in deionized water under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2]

-

Precipitation: Heat the precursor solution to 80-90°C with vigorous stirring.[3]

-

Base Addition: Add a basic solution, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH), dropwise to the heated precursor solution until the pH reaches a value between 9 and 11.[4] A black precipitate of magnetite (Fe₃O₄) will form.

-

Aging: Maintain the reaction temperature and stirring for 1-2 hours to allow for crystal growth and stabilization of the nanoparticles.

-

Washing: Cool the mixture to room temperature. Separate the nanoparticles from the solution using a strong magnet. Discard the supernatant and wash the nanoparticles multiple times with deionized water and then with ethanol (B145695) or acetone (B3395972) to remove any unreacted precursors and byproducts.[5][6]

-

Drying: Dry the washed nanoparticles in a vacuum oven at 60-80°C.[3]

Thermal Decomposition

Thermal decomposition of organometallic precursors in high-boiling point organic solvents allows for the synthesis of highly monodisperse and crystalline IONPs.[7]

Experimental Protocol:

-

Precursor Preparation: Synthesize an iron-oleate complex by reacting an iron salt (e.g., iron(III) chloride) with sodium oleate.

-

Reaction Setup: In a three-neck flask equipped with a condenser, thermometer, and nitrogen inlet/outlet, dissolve the iron-oleate precursor and oleic acid (as a surfactant) in a high-boiling point solvent such as 1-octadecene.[8]

-

Degassing: Heat the mixture to 100-120°C under vacuum for 1-2 hours to remove water and oxygen.

-

Nucleation and Growth: Under a nitrogen atmosphere, heat the solution to a high temperature (typically 300-320°C) at a controlled rate (e.g., 3-5°C/minute).[8]

-

Aging: Maintain the reaction at the high temperature for 30-60 minutes to allow for nanoparticle growth. The size of the nanoparticles can be controlled by varying the reaction time and temperature.[8]

-

Purification: Cool the reaction mixture to room temperature. Add a non-solvent such as ethanol or acetone to precipitate the nanoparticles. Separate the nanoparticles by centrifugation, and wash them multiple times with a mixture of hexane (B92381) and ethanol.

-

Dispersion: Disperse the final nanoparticle product in a nonpolar solvent like hexane or toluene.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel, known as an autoclave. This method can produce highly crystalline nanoparticles with various morphologies.[9]

Experimental Protocol:

-

Precursor Solution: Dissolve an iron salt, such as ferric chloride (FeCl₃) or ferrous sulfate (B86663) (FeSO₄·7H₂O), in deionized water.[10]

-

Additive Introduction: Add a precipitating agent (e.g., ammonium hydroxide) and, optionally, a surfactant or polymer to control the size and morphology of the nanoparticles.[11]

-

Autoclave Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 120°C and 200°C for several hours (typically 2-24 hours).[9][10]

-

Cooling and Collection: Allow the autoclave to cool down to room temperature. Collect the resulting precipitate by centrifugation or magnetic separation.

-

Washing and Drying: Wash the nanoparticles with deionized water and ethanol to remove residual ions and byproducts, followed by drying in an oven.[10]

Sol-Gel Synthesis

The sol-gel method is a versatile low-temperature technique that involves the conversion of a precursor solution (sol) into a solid gel network.

Experimental Protocol:

-

Sol Formation: Dissolve an iron precursor, such as iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O), in a solvent, typically an alcohol or water.[12][13]

-

Hydrolysis and Condensation: Add a catalyst, usually an acid or a base, to promote the hydrolysis and condensation of the precursor to form a sol.

-

Gelation: With time, the sol will polymerize to form a three-dimensional metal oxide network, resulting in a gel.[14]

-

Aging: Age the gel for a specific period (e.g., 24 hours) at room temperature to strengthen the network and allow for further condensation.

-

Drying: Dry the gel using conventional heating or supercritical drying to remove the solvent.

-

Calcination: Calcine the dried gel at elevated temperatures (e.g., 400-800°C) to obtain the final crystalline iron oxide nanoparticles.[12][15]

Characterization of Iron Oxide Nanoparticles

Thorough characterization is essential to understand the physicochemical properties of the synthesized IONPs and to ensure their suitability for biomedical applications.

| Technique | Information Obtained | Typical Results for Iron Oxide Nanoparticles |

| X-ray Diffraction (XRD) | Crystalline structure, phase composition, and average crystallite size. | Diffraction peaks corresponding to the spinel structure of magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃). The average crystallite size can be calculated using the Scherrer equation.[3] |

| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology (shape). | Images showing spherical, cubic, or other morphologies with a measurable size distribution.[8] |

| Scanning Electron Microscopy (SEM) | Surface morphology and topography of nanoparticle agglomerates. | Provides a three-dimensional view of the nanoparticle assemblies.[15] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups and confirmation of surface coatings. | Characteristic absorption bands for Fe-O bonds (typically in the 400-700 cm⁻¹ region).[16] Additional peaks indicate the presence of surfactants or coating materials. |

| Vibrating Sample Magnetometry (VSM) | Magnetic properties such as saturation magnetization (Ms), coercivity (Hc), and remanence (Mr). | Hysteresis loops indicating superparamagnetic (zero coercivity at room temperature) or ferromagnetic behavior.[3] |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in a colloidal suspension. | Provides information on the effective size of the nanoparticles in a liquid medium, including any coating or hydration layer. |

Data Presentation: Influence of Synthesis Parameters

The properties of iron oxide nanoparticles can be tuned by controlling the synthesis parameters. The following tables summarize the general trends observed.

Table 1: Effect of Synthesis Parameters on Nanoparticle Size

| Synthesis Method | Parameter | Effect on Nanoparticle Size | Reference |

| Co-precipitation | pH | Increasing pH generally leads to smaller particle sizes. | [4] |

| Temperature | Higher temperatures can lead to larger, more crystalline particles. | [14] | |

| Fe²⁺/Fe³⁺ Ratio | Deviation from the 1:2 ratio can affect particle size and phase purity. | [17] | |

| Thermal Decomposition | Reaction Time | Longer reaction times generally result in larger nanoparticles. | [18] |

| Precursor Concentration | Higher precursor concentration can lead to larger nanoparticles. | [7] | |

| Surfactant Concentration | Higher surfactant concentration can lead to smaller nanoparticles. | [8] | |

| Hydrothermal | Reaction Time | Longer reaction times generally result in larger and more crystalline nanoparticles. | [9] |

| Temperature | Higher temperatures promote crystal growth, leading to larger particles. | [9] | |

| Sol-Gel | Annealing Temperature | Higher annealing temperatures lead to an increase in the average crystalline size. | [12][15] |

| pH of the sol | Can influence the hydrolysis and condensation rates, affecting the final particle size. | [14] |

Table 2: Typical Magnetic Properties of Iron Oxide Nanoparticles

| Synthesis Method | Typical Size Range (nm) | Saturation Magnetization (Ms) (emu/g) | Magnetic Behavior | Reference |

| Co-precipitation | 5 - 20 | 30 - 60 | Superparamagnetic/Ferromagnetic | [3] |

| Thermal Decomposition | 3 - 30 | 60 - 90 | Superparamagnetic/Ferromagnetic | [7] |

| Hydrothermal | 15 - 100+ | 50 - 97 | Superparamagnetic/Ferromagnetic | [19] |

| Sol-Gel | 10 - 50 | 40 - 70 | Superparamagnetic/Ferromagnetic | [12] |

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the general workflow for the synthesis and characterization of iron oxide nanoparticles, as well as their interaction with key cellular signaling pathways.

Experimental Workflows

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Synthesis and Characterization of Iron Oxide Nanoparticles: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 8. Precise control over shape and size of iron oxide nanocrystals suitable for assembly into ordered particle arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Facile Hydrothermal Synthesis of Iron Oxide Nanoparticles with Tunable Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemmethod.com [chemmethod.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Synthesis of Iron Oxide Nanoparticles by Sol–Gel Technique and Their Characterization | Semantic Scholar [semanticscholar.org]

- 13. arxiv.org [arxiv.org]

- 14. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of iron Oxide (hematite) nanoparticles by sol-gel method | Nanoscale Reports [nanoscalereports.com]

- 16. Synthesis, characterization, and applications of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure and Properties of Fe2O3 Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures, properties, and characterization of the primary polymorphs of iron(III) oxide (Fe2O3). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are working with or exploring the applications of these versatile materials.

Introduction to Fe2O3 Polymorphism

Iron(III) oxide, or ferric oxide, is a ubiquitous compound that exhibits polymorphism, existing in several crystalline forms with the same chemical formula but different atomic arrangements.[1] This structural diversity gives rise to a remarkable range of physical and chemical properties, making Fe2O3 polymorphs suitable for a wide array of applications, from catalysis and pigments to magnetic data storage and biomedical applications.[2][3] The most well-characterized polymorphs are α-Fe2O3 (hematite), γ-Fe2O3 (maghemite), β-Fe2O3, ε-Fe2O3, and the high-pressure polymorph ζ-Fe2O3.[1][4] Understanding the distinct crystal structures and properties of each polymorph is crucial for their synthesis and application.

Crystal Structures and Properties of Fe2O3 Polymorphs

The properties of each Fe2O3 polymorph are intrinsically linked to its crystal structure. The following sections detail the crystallographic and magnetic properties of the most common polymorphs.

α-Fe2O3 (Hematite)

Hematite is the most thermodynamically stable polymorph of iron(III) oxide under ambient conditions.[5][6] It has a rhombohedral corundum crystal structure and is a canted antiferromagnet at room temperature.[2][7]

γ-Fe2O3 (Maghemite)

Maghemite is a metastable polymorph with a cubic inverse spinel structure. It is ferrimagnetic at room temperature and is widely used in magnetic recording media and biomedical applications.[2]

β-Fe2O3

Beta-iron(III) oxide is a rare, metastable polymorph with a body-centered cubic (bixbyite) crystal structure.[8] It is paramagnetic at room temperature and transforms to the more stable α-phase upon heating.

ε-Fe2O3

Epsilon-iron(III) oxide is a metastable polymorph with an orthorhombic crystal structure. It exhibits a giant coercive field at room temperature, making it a promising material for high-density magnetic recording and other advanced applications.[9]

ζ-Fe2O3

Zeta-iron(III) oxide is a high-pressure polymorph with a monoclinic crystal structure.[1][4] It is formed from β-Fe2O3 under high pressure and is stable at ambient conditions after pressure release.[3][4] It exhibits antiferromagnetic behavior with a Néel temperature of approximately 69 K.[3][4]

Data Presentation: Comparative Tables of Properties

To facilitate a clear comparison between the different polymorphs, the following tables summarize their key quantitative properties.

Table 1: Crystallographic Properties of Fe2O3 Polymorphs

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) |

| α-Fe2O3 | Rhombohedral | R-3c | a = 5.036, c = 13.749 |

| γ-Fe2O3 | Cubic | P4₁32 | a = 8.351 |

| β-Fe2O3 | Cubic | Ia-3 | a = 9.393 |

| ε-Fe2O3 | Orthorhombic | Pna2₁ | a = 5.095, b = 8.789, c = 9.437 |

| ζ-Fe2O3 | Monoclinic | I2/a | a = 6.763, b = 8.636, c = 9.324, β = 98.9°[4] |

Table 2: Magnetic Properties of Fe2O3 Polymorphs

| Polymorph | Magnetic Ordering | Néel/Curie Temperature (K) | Magnetic Moment (at RT) | Coercivity (Hc) |

| α-Fe2O3 | Canted Antiferromagnetic | ~950 (Néel)[2] | Weakly ferromagnetic | Low |

| γ-Fe2O3 | Ferrimagnetic | ~950 (Curie) | High | Moderate |

| β-Fe2O3 | Paramagnetic (at RT) | 100-119 (Néel) | - | - |

| ε-Fe2O3 | Ferrimagnetic | ~500 (Curie) | High | Very High (~2 T)[9] |

| ζ-Fe2O3 | Antiferromagnetic | ~69 (Néel)[3][4] | - | - |

Experimental Protocols for Characterization

The accurate identification and characterization of Fe2O3 polymorphs are essential for both fundamental research and practical applications. The following sections provide detailed methodologies for key experimental techniques.

X-Ray Diffraction (XRD)

Objective: To determine the crystal structure, phase purity, and crystallite size of Fe2O3 nanoparticles.

Methodology:

-

Sample Preparation: A small amount of the powdered Fe2O3 sample is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat and level surface.

-

Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. Data is collected over a 2θ range of 20-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database for each Fe2O3 polymorph. Rietveld refinement can be used for quantitative phase analysis and to determine lattice parameters. The Scherrer equation can be applied to estimate the average crystallite size from the broadening of the diffraction peaks.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology, size, and crystal structure of individual Fe2O3 nanoparticles.

Methodology:

-

Sample Preparation: A dilute suspension of the Fe2O3 nanoparticles is prepared in a suitable solvent (e.g., ethanol (B145695) or water) and sonicated for 10-15 minutes to ensure good dispersion.[10] A drop of the suspension is then deposited onto a carbon-coated copper TEM grid and allowed to dry completely in air.[11]

-

Imaging: The TEM is operated at an accelerating voltage of 200-300 kV.[10][11] Bright-field images are acquired to observe the overall morphology and size distribution of the nanoparticles.

-

Structural Analysis: High-resolution TEM (HRTEM) imaging is performed to visualize the lattice fringes of individual crystallites. Selected area electron diffraction (SAED) patterns are obtained from an ensemble of nanoparticles to determine their crystal structure and phase.

Mössbauer Spectroscopy

Objective: To probe the local magnetic environment of the iron nuclei and distinguish between the different Fe2O3 polymorphs, especially in multiphase samples.

Methodology:

-

Sample Preparation: A thin, uniform layer of the powdered Fe2O3 sample is prepared by pressing it into a sample holder. The optimal thickness is chosen to maximize the resonant absorption without significant line broadening.

-

Data Acquisition: A ⁵⁷Co source in a rhodium matrix is typically used. Spectra are collected at both room temperature and low temperatures (e.g., liquid nitrogen or liquid helium temperatures) to observe magnetic ordering transitions. The spectrometer is calibrated using a standard α-Fe foil.

-

Data Analysis: The Mössbauer spectra are fitted with appropriate models to extract hyperfine parameters, including isomer shift (δ), quadrupole splitting (ΔEQ), and the hyperfine magnetic field (Bhf). These parameters are unique for each Fe2O3 polymorph and can be used for unambiguous phase identification.

Visualization of Relationships and Workflows

Polymorph Transformation Pathways

The different polymorphs of Fe2O3 are often interconvertible under specific conditions of temperature, pressure, and particle size. The following diagram illustrates the key transformation pathways.

Caption: Transformation pathways between Fe2O3 polymorphs.

Experimental Workflow for Polymorph Characterization

A typical workflow for the comprehensive characterization of a synthesized Fe2O3 sample is depicted below.

Caption: Experimental workflow for Fe2O3 polymorph characterization.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Zeta-Fe2O3--A new stable polymorph in iron(III) oxide family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnnonline.net [ijnnonline.net]

- 5. iieta.org [iieta.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of iron Oxide (hematite) nanoparticles by sol-gel method | Nanoscale Reports [nanoscalereports.com]

- 9. ijnnonline.net [ijnnonline.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preparation and characterization of superparamagnetic iron oxide nanoparticles for magnetically guided drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Intricacies of Magnetism: A Technical Guide to Superparamagnetic Iron Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Superparamagnetic iron oxide nanoparticles (SPIONs) have emerged as a cornerstone in various biomedical applications, from advanced diagnostics to targeted therapeutic interventions. Their unique magnetic properties, which manifest at the nanoscale, are pivotal to their function. This technical guide delves into the core magnetic characteristics of SPIONs, providing a comprehensive overview of their synthesis, the factors governing their magnetic behavior, and the experimental protocols for their characterization. Furthermore, it explores the cellular interactions of these nanoparticles, offering insights into their biological fate and potential signaling pathway modulation.

The Essence of Superparamagnetism in Iron Oxide Nanoparticles

Superparamagnetism is a form of magnetism that is exhibited by ferromagnetic or ferrimagnetic nanoparticles. When the size of these nanoparticles is below a critical diameter (typically 10-20 nm for iron oxides), they become a single magnetic domain.[1][2] At temperatures above the blocking temperature, their magnetization can randomly flip direction under the influence of temperature. In the absence of an external magnetic field, the nanoparticles have a net magnetic moment of zero, thus avoiding the agglomeration that is typical of larger magnetic particles.[3] However, when an external magnetic field is applied, they become magnetized to their saturation magnetization, exhibiting a strong and rapid magnetic response with negligible remanence and coercivity.[3] This "on-off" magnetic behavior is the key to their utility in biomedical applications.

SPIONs are typically composed of magnetite (Fe₃O₄) or its oxidized form, maghemite (γ-Fe₂O₃).[4][5] While magnetite possesses a higher saturation magnetization, maghemite is often favored for its higher chemical stability.[5][6]

Synthesis and Key Factors Influencing Magnetic Properties

The magnetic properties of SPIONs are intrinsically linked to their physicochemical characteristics, which are determined by the synthesis method. Common synthesis techniques include co-precipitation, thermal decomposition, hydrothermal synthesis, and microemulsion.[7][8][9]

Several critical factors influence the resulting magnetic properties:

-

Size: As the particle size decreases, the saturation magnetization generally decreases due to surface effects and spin canting.[6][10] However, superparamagnetism is only observed below a critical size.

-

Crystallinity: A higher degree of crystallinity leads to enhanced magnetic properties, including higher saturation magnetization.

-

Shape: Anisotropic nanoparticles can exhibit different magnetic properties compared to their spherical counterparts.

-

Surface Coating: The presence of a surface coating, such as polymers or silica, can influence the magnetic properties by creating a magnetically "dead" layer, which can reduce the saturation magnetization.[11]

-

Composition: The stoichiometry of iron oxides (magnetite vs. maghemite) and the presence of dopants can significantly alter the magnetic moments.[6][12]

Quantitative Magnetic Properties of SPIONs

The key magnetic parameters used to characterize SPIONs are saturation magnetization (Ms), coercivity (Hc), and relaxivity (r1 and r2).

Saturation Magnetization and Coercivity

Saturation magnetization represents the maximum magnetic moment of a material per unit mass when all magnetic domains are aligned with an external magnetic field. Coercivity is the intensity of the applied magnetic field required to reduce the magnetization of a material to zero after the magnetization of the sample has been driven to saturation. For superparamagnetic materials, the coercivity at room temperature is ideally zero.[2][13]

| SPION Formulation | Core Size (nm) | Saturation Magnetization (emu/g) | Coercivity (Oe) | Reference |

| Magnetite (Fe₃O₄) | 4.8 | 58 | ~0 (at room temp) | [6] |

| Maghemite (γ-Fe₂O₃) | 4.8 | 46 | ~0 (at room temp) | [6] |

| Magnetite (Fe₃O₄) | 9 | 75 | Negative (surface spin canting) | [10] |

| Magnetite (Fe₃O₄) | ~10 | 49.8 | Not specified | [14] |

| Bulk Magnetite | - | 92 | - | [12] |

| Bulk Maghemite | - | 74-80 | 50-800 | [12] |

Relaxivity in Magnetic Resonance Imaging (MRI)

SPIONs are effective contrast agents in MRI due to their ability to shorten the relaxation times of water protons. The longitudinal relaxivity (r1) and transverse relaxivity (r2) quantify this effect. A high r2/r1 ratio is characteristic of T2 (negative) contrast agents, while a low r2/r1 ratio is desirable for T1 (positive) contrast agents.

| SPION Formulation | Magnetic Field (T) | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | r2/r1 Ratio | Reference |

| SPION-Gd (electrostatic) | 0.35 | 53.7 | 375.5 | 6.99 | [15] |

| Feridex (dextran coated) | Not specified | 23.9 | 98.3 | 4.11 | [16] |

| Resovist (carboxydextran coated) | Not specified | 25.4 | 151.0 | 5.94 | [16] |

| Combidex/Sinerem | Not specified | 10 | 60 | 6.00 | [16] |

| 8.8 nm magnetic nanoplates | 0.5 | 38.11 ± 1.04 | 311.88 ± 7.47 | 8.17 | [17] |

| 4.8 nm magnetic nanoplates | 0.5 | 43.18 ± 3.33 | 182.2 ± 7.73 | 4.22 | [17] |

| 7 nm cubic SPIONs | 3 | ~0.5 | ~20 | ~40 | [18] |

| 11 nm cubic SPIONs | 3 | ~1.2 | ~60 | ~50 | [18] |

| 14 nm cubic SPIONs | 3 | ~2.5 | ~120 | ~48 | [18] |

Detailed Experimental Protocols

Accurate characterization of SPIONs is crucial for their application. The following sections provide detailed methodologies for key experimental techniques.

Vibrating Sample Magnetometry (VSM)

Objective: To measure the magnetic moment of the SPIONs as a function of an applied magnetic field, from which saturation magnetization and coercivity can be determined.

Methodology:

-

Sample Preparation:

-

A known mass of the dried SPION powder is packed into a sample holder (e.g., a gel capsule or a specialized VSM sample holder).

-

The sample should be packed tightly to prevent movement during vibration.

-

The mass of the sample is accurately measured.

-

-

Instrument Setup:

-

The VSM is calibrated using a standard sample with a known magnetic moment (e.g., a nickel sphere).

-

The sample holder containing the SPIONs is mounted on the sample rod and positioned in the center of the magnetic field.

-

-

Measurement:

-

The sample is vibrated at a constant frequency (typically around 80-100 Hz) with a fixed amplitude.

-

An external magnetic field is applied and swept from a maximum positive value (e.g., +20 kOe) to a maximum negative value (e.g., -20 kOe) and back to the maximum positive value to trace the full hysteresis loop.

-

The vibrating sample induces a current in a set of pickup coils, which is proportional to the magnetic moment of the sample.

-

The magnetic moment is recorded as a function of the applied magnetic field.

-

-

Data Analysis:

-

The raw data (magnetic moment vs. applied field) is plotted to generate the hysteresis loop.

-

The saturation magnetization (Ms) is determined from the plateau of the magnetization curve at high magnetic fields and is normalized by the mass of the SPIONs (in emu/g).

-

The coercivity (Hc) is the field at which the magnetization is zero. For superparamagnetic materials, Hc should be close to zero at room temperature.

-

Transmission Electron Microscopy (TEM)

Objective: To visualize the size, shape, and morphology of the SPIONs.

Methodology:

-

Sample Preparation:

-

A dilute suspension of SPIONs is prepared in a suitable solvent (e.g., ethanol (B145695) or deionized water). The concentration should be low enough to obtain a monolayer of nanoparticles on the TEM grid.[19]

-

The suspension is sonicated for a few minutes to break up any aggregates.[19][20]

-

A small droplet (e.g., 5-10 µL) of the nanoparticle suspension is carefully placed onto a TEM grid (typically a carbon-coated copper grid).[21][22]

-

The grid is allowed to air-dry completely.[21]

-

-

Instrument Setup:

-

The TEM is aligned and calibrated.

-

The TEM grid with the dried SPIONs is loaded into the sample holder and inserted into the microscope.

-

-

Imaging:

-

The electron beam is focused on the sample.

-

Images are acquired at different magnifications to observe the overall distribution and the detailed morphology of individual nanoparticles.

-

High-resolution TEM (HRTEM) can be used to visualize the crystal lattice of the SPIONs.

-

-

Data Analysis:

-

Image analysis software (e.g., ImageJ) is used to measure the size of a large number of nanoparticles from the TEM images.

-

A size distribution histogram is generated to determine the average particle size and the size distribution.

-

Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and size distribution of SPIONs in a liquid suspension.

Methodology:

-

Sample Preparation:

-

A dilute suspension of SPIONs is prepared in a suitable, filtered solvent (e.g., deionized water or phosphate-buffered saline). The concentration should be within the optimal range for the DLS instrument to avoid multiple scattering effects.

-

The suspension is typically filtered through a sub-micron filter to remove any dust or large aggregates.

-

The sample is placed in a clean cuvette.

-

-

Instrument Setup:

-

The DLS instrument is turned on and allowed to stabilize.

-

The parameters for the solvent (viscosity and refractive index) and the measurement temperature are entered into the software.[23]

-

-

Measurement:

-

The cuvette containing the sample is placed in the instrument.

-

The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle (e.g., 173° for backscatter detection).[24]

-

The fluctuations in the scattered light intensity due to the Brownian motion of the nanoparticles are measured over time.

-

-

Data Analysis:

-

The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the diffusion coefficient of the nanoparticles.

-

The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter from the diffusion coefficient.[11][24]

-

The software provides the average hydrodynamic diameter (Z-average) and a polydispersity index (PDI), which indicates the broadness of the size distribution.

-

Cellular Interactions and Signaling Pathways

The interaction of SPIONs with cells is a critical aspect of their biomedical application. Understanding the mechanisms of cellular uptake and their subsequent intracellular fate is essential for designing effective and safe nanomedicines.

Cellular Uptake Mechanisms

SPIONs can enter cells through various endocytic pathways. The specific pathway utilized depends on the physicochemical properties of the nanoparticles (size, shape, surface charge, and coating) and the cell type.[25]

-

Clathrin-Mediated Endocytosis (CME): This is a major pathway for the uptake of many nanoparticles. It involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles containing the nanoparticles.[26][27]

-

Caveolae-Mediated Endocytosis (CvME): This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is often associated with the transport of molecules across endothelial cells.[28][29]

-

Macropinocytosis: This is a non-specific process of engulfing large amounts of extracellular fluid and its contents, including nanoparticles, into large vesicles called macropinosomes.

SPION-Induced Signaling: The Akt Pathway

Once inside the cell, SPIONs can induce various cellular responses, including the production of reactive oxygen species (ROS). Elevated ROS levels can, in turn, activate intracellular signaling pathways. One such pathway is the PI3K/Akt pathway, which plays a crucial role in cell survival, proliferation, and metabolism.[30] The activation of Akt by ROS can occur through the inhibition of phosphatases that negatively regulate the pathway, such as PTEN.[31]

Experimental Workflow: From Synthesis to Characterization

A typical workflow for the synthesis and characterization of SPIONs involves a series of sequential steps to ensure the production of nanoparticles with the desired properties for a specific application.

References

- 1. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Superparamagnetic iron oxide nanoparticles: magnetic nanoplatforms as drug carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. From Low to High Saturation Magnetization in Magnetite Nanoparticles: The Crucial Role of the Molar Ratios Between the Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Superparamagnetic Iron Oxide Nanoparticles with Variable Size and an Iron Oxidation State as Prospective Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis conditions and characterization of superparamagnetic iron oxide nanoparticles with oleic acid stabilizer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SPIO Synthesis: Institute of Medical Engineering [imt.uni-luebeck.de]

- 9. Synthesis of Biocompatible Superparamagnetic Iron Oxide Nanoparticles (SPION) under Different Microfluidic Regimes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidation of magnetite nanoparticles: impact on surface and crystal properties - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02421A [pubs.rsc.org]

- 11. azonano.com [azonano.com]

- 12. mdpi.com [mdpi.com]

- 13. Temperature-Dependent Changes in Resolution and Coercivity of Superparamagnetic and Superferromagnetic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. T1–T2 Dual-modal MRI contrast agents based on superparamagnetic iron oxide nanoparticles with surface attached gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Superparamagnetic iron oxide based MRI contrast agents: Current status of clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. abis-files.agu.edu.tr [abis-files.agu.edu.tr]

- 19. m.youtube.com [m.youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Preparation and characterization of superparamagnetic iron oxide nanoparticles for magnetically guided drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. wyatt.com [wyatt.com]

- 24. rivm.nl [rivm.nl]

- 25. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.aip.org [pubs.aip.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Influence of protein corona and caveolae-mediated endocytosis on nanoparticle uptake and transcytosis - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 30. Frontiers | Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer [frontiersin.org]

- 31. researchgate.net [researchgate.net]

Surface Chemistry and Functionalization of Iron Oxide Nanomaterials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry and functionalization of iron oxide nanomaterials (IONMs), with a focus on their applications in biomedical research and drug development. Iron oxide nanoparticles, particularly superparamagnetic iron oxide nanoparticles (SPIONs), have garnered significant attention due to their unique magnetic properties, biocompatibility, and versatile surface chemistry.[1][2] This document details synthesis methodologies, functionalization strategies, and the resulting physicochemical properties, presenting quantitative data in accessible formats and outlining key experimental protocols.

Synthesis of Iron Oxide Nanoparticles

The synthesis method for IONMs is a critical determinant of their size, shape, crystallinity, and magnetic behavior.[1] While various methods exist, including thermal decomposition and hydrothermal techniques, co-precipitation remains one of the most widely used due to its simplicity and scalability.[1]

Co-precipitation Method

Co-precipitation involves the simultaneous precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions in an alkaline solution.[3][4] The size, shape, and composition of the resulting nanoparticles are highly dependent on the type of salts used, the Fe²⁺/Fe³⁺ ratio, pH, and ionic strength of the reaction medium.

Table 1: Influence of Synthesis Parameters on Magnetite Nanoparticle Properties

| Parameter | Variation | Effect on Nanoparticle Properties | Reference |

| Base Addition Rate | Slow vs. Fast | Slow addition of NaOH leads to larger average particle sizes (~11.0 nm), while fast addition results in smaller particles. | [5] |

| Type of Base | NaOH, KOH, (C₂H₅)₄NOH | The nature of the precipitating base can influence the final particle size. | [5] |

| Temperature | 25°C vs. 80°C | Higher temperatures during synthesis can lead to smaller and more stable nanoparticles. For instance, nanoparticles synthesized at 80°C (MNP-2) exhibited a smaller average size (74.14 nm) and greater stability (zeta potential of -12.48 mV) compared to those synthesized at 25°C (MNPs-1) which had a size of 86.01 nm and a zeta potential of 2.77 mV. | [4] |

| Atmosphere | Nitrogen vs. Air | Performing the synthesis under an inert nitrogen atmosphere is crucial to prevent the oxidation of Fe²⁺ ions and ensure the formation of magnetite (Fe₃O₄). | [4] |

Surface Functionalization of Iron Oxide Nanoparticles

Bare iron oxide nanoparticles are prone to aggregation in biological media and can be rapidly cleared by the reticuloendothelial system. Surface functionalization is therefore essential to improve their colloidal stability, biocompatibility, and to introduce specific functionalities for targeted applications.[6][7] Common functionalization strategies include coating with polymers, silica, or biomolecules.

Coating Materials and Their Impact on Physicochemical Properties

The choice of coating material significantly influences the surface charge (zeta potential), hydrodynamic size, and stability of the nanoparticles in various media.

Table 2: Quantitative Data on Functionalized Iron Oxide Nanoparticles

| Coating Material | Core Size (nm) | Hydrodynamic Size (nm) | Zeta Potential (mV) | Key Features & Applications | References |

| Bare Fe₃O₄ | ~11.5 | - | -8.3 | Prone to aggregation. | [5][8] |

| Citric Acid | - | 192 (at low salinity) | -40.9 (at low salinity) | Improves colloidal stability through electrostatic repulsion. Used for drug loading. | [9] |

| Sodium Dodecyl Sulphate (SDS) | - | 319 (at 5000 ppm salinity) | -26.8 (at 5000 ppm salinity) | Anionic surfactant providing stability. | [9] |

| Polyvinyl Alcohol (PVA) | - | - | - | Neutral polymer coating. | [9] |

| Polyethylene Glycol (PEG) | 10-12 | - | - | Provides "stealth" properties, reducing opsonization and increasing circulation time. Biocompatible. | [10][11] |

| Silica (SiO₂) | 10-12 | - | - | Provides a stable, inert shell that is easy to functionalize further. Prevents iron leaching. | [11][12] |

| Oleic Acid | 10-12 | - | - | Hydrophobic coating, useful for dispersion in organic solvents. | [11] |

| Chitosan | - | - | +37 (at pH 3) | Biocompatible and biodegradable polymer. Positive charge allows for interaction with negatively charged cell membranes. | [13] |

| Benzalkonium Chloride | - | 323.2 | +33.6 to +35.7 | Cationic surfactant. | [8] |

Functionalization for Targeted Drug Delivery

For applications like targeted drug delivery, the nanoparticle surface is often functionalized with targeting ligands such as antibodies, peptides, or small molecules that can specifically bind to receptors overexpressed on cancer cells.[14] This active targeting strategy enhances the accumulation of the therapeutic payload at the tumor site, minimizing off-target effects.

Table 3: Drug Loading and Release on Functionalized Iron Oxide Nanoparticles

| Nanoparticle Formulation | Drug | Loading Capacity | Release Conditions | Key Findings | Reference |

| Fe₃O₄@Citric Acid@Doxorubicin | Doxorubicin | 0.110 g of Doxorubicin per g of sample | - | High drug loading capacity. | [1] |

| Fe₃O₄@L-Cysteine@Doxorubicin | Doxorubicin | 0.011 g of Doxorubicin per g of sample | - | Lower drug loading compared to citric acid functionalization. | [1] |

| Fe₃O₄@Polystyrenesulfonate (PSS) | Doxorubicin | - | pH 5.0 | Greatest release (up to 30%) at acidic pH, mimicking the tumor microenvironment. | [15] |

| Fe₃O₄@Polyethylenimine (PEI) | Doxorubicin | Highest loading capacity among tested polymers. | - | High loading due to electrostatic interactions. | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and functionalization of iron oxide nanoparticles.

Protocol for Co-precipitation Synthesis of Magnetite (Fe₃O₄) Nanoparticles

This protocol is adapted from Mascolo et al. and describes a room temperature synthesis.[5]

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Degassed deionized water

Procedure:

-

Prepare a 100 mL aqueous solution containing 0.02 mol of FeCl₃·6H₂O and 0.01 mol of FeCl₂·4H₂O in a three-neck flask. This maintains a 2:1 molar ratio of Fe³⁺ to Fe²⁺.

-

Immerse the flask in a room temperature (25 °C) water bath and stir the solution.

-

Prepare a 100 mL aqueous solution of 0.08 mol NaOH.

-

For smaller nanoparticles, rapidly add the NaOH solution to the iron salt solution under vigorous stirring. For larger nanoparticles, add the NaOH solution slowly (e.g., 1.0 mL/min).

-

A black precipitate of magnetite (Fe₃O₄) will form immediately.

-

Continue stirring for a designated period (e.g., 30-60 minutes) to ensure the reaction is complete.

-

Separate the magnetic nanoparticles from the solution using a strong magnet.

-

Decant the supernatant and wash the nanoparticles several times with degassed deionized water until the pH of the washing solution is neutral.

-

Finally, resuspend the nanoparticles in the desired solvent or dry them for further use.

Protocol for Silica Coating of Iron Oxide Nanoparticles

This protocol is based on the Stöber method.[12]

Materials:

-

Synthesized iron oxide nanoparticles

-

Anhydrous ethanol (B145695)

-

Deionized water

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

Ammonium (B1175870) hydroxide (NH₄OH, 28-30%)

Procedure:

-

Disperse 100 mg of iron oxide nanoparticles in a mixture of 80 mL of anhydrous ethanol and 20 mL of deionized water.

-

Sonicate the suspension in a water bath for 5 minutes to ensure good dispersion.

-

Transfer the suspension to a reaction vessel and place it under vigorous stirring and a nitrogen atmosphere.

-

Add 1.0 mL of ammonium hydroxide to the suspension to act as a catalyst.

-

Add 0.10 mL of TEOS to the mixture.

-

Allow the reaction to proceed at room temperature with continuous stirring for several hours (e.g., 6-12 hours).

-

Collect the silica-coated nanoparticles using a permanent magnet.

-

Wash the nanoparticles several times with deionized water and then with absolute ethanol to remove any unreacted reagents.

-

Resuspend the silica-coated nanoparticles in the desired solvent.

Protocol for Antibody Conjugation to Carboxylated Iron Oxide Nanoparticles using EDC/Sulfo-NHS Chemistry

This is a general two-step protocol for covalently conjugating antibodies to nanoparticles with carboxyl functional groups.[16]

Materials:

-

Carboxylated iron oxide nanoparticles

-

Antibody of interest

-

Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Quenching Solution: 100 mM ethanolamine (B43304) or 0.2 M glycine

-

Washing Buffer: PBS with 0.05% Tween-20

Procedure: Step 1: Activation of Carboxyl Groups

-

Resuspend the carboxylated nanoparticles in the Activation Buffer.

-

Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

Add the EDC and Sulfo-NHS solutions to the nanoparticle suspension. Typical concentrations to start with are 2 mM EDC and 5 mM Sulfo-NHS.

-

Incubate the mixture at room temperature for 15-30 minutes with gentle mixing.

Step 2: Antibody Conjugation

-

Wash the activated nanoparticles 2-3 times with Coupling Buffer to remove excess EDC and Sulfo-NHS. Use magnetic separation for easy washing.

-

Dissolve the antibody in the Coupling Buffer at the desired concentration.

-

Add the antibody solution to the washed, activated nanoparticles.

-

Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

Step 3: Quenching and Final Washing

-

Add the Quenching Solution to the nanoparticle-antibody conjugate suspension and incubate for 30 minutes to block any unreacted NHS-ester sites.

-

Wash the conjugated nanoparticles three times with the Washing Buffer to remove any unbound antibody.

-

Resuspend the final antibody-conjugated nanoparticles in an appropriate storage buffer.

Visualization of Workflows and Pathways

Experimental Workflow for Targeted Drug Delivery

The following diagram illustrates a typical workflow for the development and application of functionalized iron oxide nanoparticles for targeted drug delivery.

Caption: Experimental workflow for targeted drug delivery using IONMs.

Signaling Pathway Modulation by Iron Oxide Nanoparticles in Cancer Therapy

Iron oxide nanoparticles can influence cellular signaling pathways, which can be harnessed for therapeutic benefit. For instance, some IONP formulations have been shown to activate Toll-like receptor (TLR) pathways, leading to an anti-tumor immune response.

Caption: IONP-mediated activation of the TLR3-TRIF signaling pathway.

Cellular Uptake and Biocompatibility

The interaction of functionalized iron oxide nanoparticles with cells is a critical aspect of their biomedical application. Cellular uptake is influenced by nanoparticle size, surface charge, and the specific targeting ligands used.

Table 4: Cellular Uptake of Functionalized Iron Oxide Nanoparticles

| Cell Line | Nanoparticle Formulation | Incubation Time (h) | Iron Content per Cell (pg) | Uptake Quantification Method | Reference |

| MCF-7 (Breast Cancer) | 10 nm Uncoated | 24 | ~3 | ICP-MS | [17][18] |

| MCF-7 (Breast Cancer) | 10 nm PEG-coated | 24 | <1 | ICP-MS | [17] |

| MCF-7 (Breast Cancer) | 30 nm Uncoated | 24 | ~45 | ICP-MS | [17] |

| MCF-7 (Breast Cancer) | 30 nm PEG-coated | 24 | ~34 | ICP-MS | [17] |

| Various Cancer Cell Lines | SPIONs | 24 | Varies by cell line | ICP-MS | [19] |

Biocompatibility is paramount for any in vivo application. Cytotoxicity assays, such as the MTT assay, are commonly used to assess the effect of nanoparticles on cell viability. Studies have shown that appropriate surface coatings, such as PEG and silica, can significantly reduce the cytotoxicity of iron oxide nanoparticles.[11][20][21]

Conclusion

The surface chemistry and functionalization of iron oxide nanomaterials are pivotal to their successful application in research, diagnostics, and therapeutics. Through controlled synthesis and tailored surface modification, it is possible to produce IONMs with optimized properties for specific biomedical challenges, including targeted drug delivery and cancer therapy. This guide has provided an overview of the key principles, quantitative data, and experimental protocols to aid researchers and drug development professionals in this exciting and rapidly advancing field.

References

- 1. mdpi.com [mdpi.com]

- 2. Iron oxide nanoparticle - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. scispace.com [scispace.com]

- 5. my.che.utah.edu [my.che.utah.edu]

- 6. Synthesis, Functionalization, and Biomedical Applications of Iron Oxide Nanoparticles (IONPs) [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Colloidal Stability of CA, SDS and PVA Coated Iron Oxide Nanoparticles (IONPs): Effect of Molar Ratio and Salinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Synthesis and characterization of magnetite nanoparticles by co-precipitation method coated with biocompatible compounds and evaluation of in-vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Silica-coated Iron Oxide Nanoparticles: Preventing Aggregation without Using Additives or Seed Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Iron Oxide Nanoparticles in Cancer Treatment: Cell Responses and the Potency to Improve Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study on Doxorubicin Loading on Differently Functionalized Iron Oxide Nanoparticles: Implications for Controlled Drug-Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 17. researchgate.net [researchgate.net]

- 18. An improved protocol for ICP-MS-based assessment of the cellular uptake of metal-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Green, scalable, low cost and reproducible flow synthesis of biocompatible PEG-functionalized iron oxide nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00239B [pubs.rsc.org]

"phase transformation of iron oxides at nanoscale"

An In-depth Technical Guide to the Phase Transformation of Iron Oxides at the Nanoscale

Abstract

Iron oxide nanoparticles (IONPs) are at the forefront of nanomaterials research, possessing unique magnetic, catalytic, and biological properties that make them invaluable in fields ranging from data storage to nanomedicine. Their utility is intrinsically linked to their crystal structure, or phase. The common polymorphs of iron oxide—including magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), and hematite (B75146) (α-Fe₂O₃)—exhibit distinct characteristics, and the ability to control the transformation between these phases is critical for tailoring nanoparticle functionality. At the nanoscale, these transformations are governed by a complex interplay of thermodynamic and kinetic factors, which differ significantly from their bulk counterparts. This guide provides a comprehensive technical overview of the core principles of IONP phase transformations, detailing the primary pathways, influencing factors, and the experimental methodologies used to study these phenomena. It is intended for researchers, scientists, and drug development professionals who seek to understand and manipulate the phase behavior of iron oxide nanomaterials for advanced applications.

Introduction

The field of nanotechnology has seen a surge of interest in iron oxide nanoparticles (IONPs) due to their biocompatibility and unique size-dependent properties.[1] In drug development and biomedicine, IONPs are extensively explored as MRI contrast agents, mediators for magnetic hyperthermia cancer therapy, and carriers for targeted drug delivery.[2] The efficacy of these applications depends heavily on the specific phase of the iron oxide. For instance, the superparamagnetic behavior desirable for many biomedical applications is characteristic of magnetite and maghemite nanoparticles below a critical size, typically around 15-20 nm.[2][3]

Iron oxides are polymorphic, meaning they can exist in multiple distinct crystalline structures. The most common phases include the spinel structures of magnetite and maghemite, the rhombohedral structure of hematite, the rock salt structure of wüstite, and the oxy-hydroxide form, goethite.[4][5][6] These phases are not immutable; they can transform from one to another under the influence of external stimuli such as temperature, pressure, and chemical environment.[4] Understanding and controlling these transformations at the nanoscale is paramount, as the stability and properties of a given phase can be dramatically altered by factors like particle size, surface coatings, and particle aggregation.[4][7] This guide will dissect the mechanisms of these transformations and provide the technical details necessary to navigate this complex landscape.

Common Iron Oxide Nanoparticle Phases

The functionality of IONPs is dictated by their phase. The primary iron oxide and oxyhydroxide phases are summarized below.

| Phase Name | Formula | Crystal System | Key Properties & Stability |

| Magnetite | Fe₃O₄ | Inverse Spinel (Cubic) | Ferrimagnetic; contains both Fe²⁺ and Fe³⁺ ions.[8] Readily oxidizes in air.[5][9] Exhibits superparamagnetism at small nanoparticle sizes (<15 nm).[3] |

| Maghemite | γ-Fe₂O₃ | Spinel (Cubic) | Ferrimagnetic; can be considered fully oxidized magnetite.[5] Metastable, transforming to hematite at elevated temperatures.[5][10] |

| Hematite | α-Fe₂O₃ | Rhombohedral (Corundum) | The most thermodynamically stable iron oxide polymorph.[5] Weakly ferromagnetic or antiferromagnetic.[7] |

| Wüstite | FeO | Halite (Cubic) | Non-stoichiometric (Fe₁-ₓO). Stable only at high temperatures (>843 K) in bulk but can be synthesized at the nanoscale.[11] Spontaneously oxidizes in air to magnetite.[11][12] |

| Goethite | α-FeOOH | Orthorhombic | An iron oxyhydroxide. Thermally unstable, transforms to hematite via dehydration.[6][13] |

| Epsilon-Fe₂O₃ | ε-Fe₂O₃ | Orthorhombic | A metastable polymorph that can appear as an intermediate in the γ-Fe₂O₃ to α-Fe₂O₃ transformation.[7] Exhibits giant coercive field. |

| Beta-Fe₂O₃ | β-Fe₂O₃ | Cubic | Thermodynamically unstable; transforms to α-Fe₂O₃ or γ-Fe₂O₃ upon heating.[4] Paramagnetic at room temperature.[4] |

Key Phase Transformation Pathways

The conversion between iron oxide phases can be triggered by various factors, leading to distinct transformation pathways. These are not always linear and can involve intermediate phases, especially at the nanoscale.

Oxidation-Driven Transformations

Oxidation is a primary driver of phase changes, particularly for phases containing Fe²⁺ ions.

-

Wüstite to Magnetite: Nanoscale wüstite is highly unstable in air and undergoes spontaneous oxidation to the more thermodynamically stable magnetite.[11][12] This transformation proceeds from the nanoparticle surface inwards, creating a core-shell structure during the transition.[11][12][14]

-

Magnetite to Maghemite: The Fe²⁺ ions in magnetite can be oxidized to Fe³⁺, resulting in a transformation to maghemite. This process can occur under mild heating in an oxidizing atmosphere (e.g., air) and can be problematic during the synthesis of pure magnetite.[2][5]

-

Magnetite to Hematite: At higher temperatures (e.g., 600-800 °C), magnetite can transform directly to the most stable hematite phase.[5] For larger natural magnetite particles (>200 nm), this direct transformation can occur at lower temperatures, bypassing the maghemite phase entirely.[5]

Thermally-Induced Transformations

Temperature is a critical factor that can overcome kinetic barriers to drive transformations toward more thermodynamically stable phases.

-

Maghemite (γ-Fe₂O₃) to Hematite (α-Fe₂O₃): This is a widely studied, irreversible transformation. For nanoparticles with sizes from 9-16 nm, this transition occurs at temperatures around 300°C.[10] The exact temperature and mechanism are highly dependent on particle size, aggregation, and whether the nanoparticles are embedded in a matrix.[4] In some cases, the transformation proceeds via an intermediate ε-Fe₂O₃ phase, especially when particle growth is constrained by a surrounding matrix like silica (B1680970).[7]

-

Goethite (α-FeOOH) to Hematite (α-Fe₂O₃): This is a dehydration reaction where goethite loses its hydroxyl groups to form hematite and water. The transformation temperature is size-dependent, with reports ranging from as low as 190-200°C for highly active nanoscale goethite to over 300°C for larger particles.[13][15] The transformation is topotactic, meaning the crystal orientation of the resulting hematite is related to that of the parent goethite.[6]

Mechanochemically-Induced Transformations

Mechanical energy, typically applied through high-energy ball milling, can induce phase changes.

-

Hematite to Maghemite: Milling hematite powder, sometimes with a dispersing agent like ethanol, can induce a direct transformation to the maghemite phase.[16] This is attributed to the severe plastic deformation and introduction of defects during the milling process.

-

Goethite to Hematite: High-energy ball milling can also drive the dehydration of goethite to form hematite nanocrystallites without thermal input.[6][17] The process involves crystal fragmentation and the formation of voids as hydroxyl groups are removed.[6]

Factors Influencing Nanoscale Phase Transformations

The phase behavior of IONPs is a delicate balance of multiple intrinsic and extrinsic parameters.

-

Particle Size: This is arguably the most critical factor at the nanoscale. Transformation temperatures often decrease with decreasing particle size due to the high surface-area-to-volume ratio and increased surface energy.[4][10] For example, the γ-Fe₂O₃ to α-Fe₂O₃ conversion is triggered once nanoparticles grow to a critical size, often between 10 and 25 nm.[4]

-

Temperature: As detailed above, temperature provides the activation energy for many transformations. The rate of transformation typically follows first-order kinetics and increases with temperature.[10][18]

-

Atmosphere: The presence or absence of oxygen is crucial. Transformations like wüstite to magnetite or magnetite to maghemite are driven by oxidation and require an oxidizing atmosphere (like air).[5][12] Syntheses performed under inert (e.g., N₂) or reducing (e.g., H₂) atmospheres can preserve Fe²⁺-containing phases.[19]

-

Matrix and Surface Coatings: The environment immediately surrounding the nanoparticle has a profound effect. Embedding IONPs in a matrix like silica (SiO₂) can physically prevent particle growth and sintering, thereby increasing the thermal stability of metastable phases like maghemite to temperatures well above 1000 K.[7] Surface coatings can also alter surface energy and reactivity.[9][20]

-

Synthesis Method: The initial phase, size, crystallinity, and defect concentration of IONPs are determined by the synthesis route (e.g., co-precipitation, thermal decomposition, sol-gel).[21][22] This "history" of the material dictates its subsequent transformation behavior.[4]

-

pH and Ionic Strength: These parameters are critical during aqueous synthesis methods like co-precipitation. They influence the size, shape, and composition of the resulting nanoparticles by affecting nucleation and growth kinetics.[7][21]

-

Doping: The introduction of foreign cations into the crystal lattice can significantly enhance thermal stability. For instance, doping maghemite with Zn²⁺ or Y₂O₃ can increase its transformation temperature to hematite.[7]

Quantitative Data on Phase Transformations

| Transformation | Influencing Factor | Condition / Value | Resulting Phase(s) | Reference(s) |

| γ-Fe₂O₃ → α-Fe₂O₃ | Temperature | ~300 °C | α-Fe₂O₃ | [10] |

| γ-Fe₂O₃ → α-Fe₂O₃ | Particle Size | Critical size of 10-25 nm | α-Fe₂O₃ | [4] |

| Goethite → Hematite | Temperature | 190–344 °C (size-dependent) | α-Fe₂O₃ | [13][15] |

| Magnetite → Maghemite | Temperature (in air) | 300–400 °C | γ-Fe₂O₃ | [5] |

| Maghemite → Hematite | Temperature (in air) | 600–800 °C (from Magnetite precursor) | α-Fe₂O₃ | [5] |

| Wüstite → Magnetite | Time (in air) | Spontaneous at 298 K (23 nm cubes) | Fe₃O₄ (core-shell) | [11][12] |

| Hematite → Maghemite | Chemical Treatment | PEG + Heat Treatment at 500 °C | γ-Fe₂O₃ (72.9%) + α-Fe₂O₃ | [23][24] |

| Magnetite → Hematite | Synthesis Temperature | 70 °C vs 80 °C | 8.0% vs 8.7% Hematite mass fraction | [3] |

Experimental Methodologies

Studying phase transformations requires a combination of controlled synthesis and advanced characterization techniques.

Key Synthesis Protocols

-

Co-precipitation: This is one of the most common and scalable methods.[2][7]

-

Methodology: It involves the precipitation of iron hydroxides from aqueous solutions of ferrous (Fe²⁺) and ferric (Fe³⁺) salts by adding a base (e.g., NaOH or NH₄OH). To synthesize magnetite (Fe₃O₄), a stoichiometric ratio of Fe²⁺:Fe³⁺ (typically 1:2) is used.[2][19] The reaction is often performed under an inert atmosphere to prevent the oxidation of Fe²⁺, which would lead to the formation of maghemite or other phases.[19] The resulting precipitate is then washed and dried.

-

Control Parameters: Particle size, shape, and composition are controlled by adjusting the Fe²⁺/Fe³⁺ ratio, pH, ionic strength, temperature, and mixing rate.[7][21]

-

-

Thermal Decomposition: This method is renowned for producing highly crystalline and monodisperse nanoparticles.[2][22]

-

Methodology: An iron-organic precursor, such as iron(III) acetylacetonate (B107027) or iron oleate, is decomposed at high temperatures (typically >200 °C) in a high-boiling-point organic solvent (e.g., 1-octadecene). Surfactants like oleic acid and oleylamine (B85491) are added to control particle growth and prevent aggregation.[22] The process occurs under an inert atmosphere.[22]

-

Control Parameters: Particle size is precisely controlled by varying the reaction temperature, precursor-to-surfactant ratio, and reaction time.[2]

-

-

Sol-Gel Method: This technique offers good control over particle size and homogeneity.[21][25]

-

Methodology: It begins with the hydrolysis and condensation of iron alkoxide or salt precursors in a solvent (often an alcohol). This forms a "sol" (a colloidal solution) which then polymerizes into a "gel" (a 3D network).[7][25] The wet gel is then dried and requires a final heat treatment (calcination) step to remove organic residues and achieve the desired crystalline phase.[7][21]

-

Control Parameters: The final properties are influenced by the precursor type, pH (acid or base catalysis), temperature, and calcination conditions.[21][22]

-

Key Characterization Techniques

-

X-ray Diffraction (XRD): This is the primary technique for identifying crystalline phases, as each iron oxide phase has a unique diffraction pattern.[10] The average crystallite size can be estimated from peak broadening using the Scherrer equation.[26] For studying transformations, in-situ XRD, where diffraction patterns are collected while the sample is heated, is particularly powerful for observing the kinetics of the transition in real-time.[10] Rietveld refinement of XRD data allows for the quantification of the mass fractions of different phases in a mixture.[3][12]

-

Transmission Electron Microscopy (TEM): TEM provides direct visualization of nanoparticle morphology, size, and size distribution.[5] High-resolution TEM (HRTEM) can resolve the crystal lattice, confirming the crystalline structure and identifying defects.[17]

-

Raman and Mössbauer Spectroscopy: These techniques are highly sensitive to the local atomic environment and are excellent for distinguishing between different iron oxide phases that may have similar XRD patterns (like magnetite and maghemite).[3] Mössbauer spectroscopy is particularly useful for determining the oxidation states (Fe²⁺ vs. Fe³⁺) and magnetic ordering within the material.[4]

-

Thermal Analysis (DTA/TG): Differential Thermal Analysis (DTA) and Thermogravimetry (TG) are used to identify the temperatures at which phase transitions or dehydration events occur by measuring heat flow and mass loss as a function of temperature, respectively.[15]

Implications for Drug Development and Research

Control over the phase of IONPs is not merely an academic exercise; it is fundamental to their application, especially in biomedicine.

-

Magnetic Properties: For applications like MRI contrast enhancement and magnetic hyperthermia, the strong ferrimagnetic and superparamagnetic properties of magnetite and maghemite are essential.[2][3] The transformation to weakly magnetic hematite would render the nanoparticles ineffective for these purposes. Therefore, ensuring phase stability during storage and in physiological conditions is critical.

-

Surface Chemistry and Biocompatibility: Each phase possesses a different surface chemistry, which affects how it interacts with biological molecules and how it can be functionalized with targeting ligands or drugs. Surface coatings, often used to improve colloidal stability and biocompatibility (e.g., silica, polymers), also play a crucial role in preventing unwanted phase transformations.[9][20][25]

-

Catalytic Activity: In applications involving catalysis, such as in biosensors or for therapeutic reactive oxygen species (ROS) generation, the specific crystal phase and exposed crystal facets determine the catalytic activity. A phase transformation could alter or eliminate this activity.

-

Stability and Degradation: The long-term fate of nanoparticles in a biological system is tied to their stability. Understanding the transformation pathways, such as the oxidation of magnetite to maghemite, is crucial for predicting changes in performance and potential toxicity over time.[9][20]

Conclusion and Future Outlook

The phase transformation of iron oxides at the nanoscale is a rich and complex field where thermodynamics, kinetics, and quantum size effects converge. This guide has outlined the primary transformation pathways—driven by oxidation, heat, and mechanical stress—and detailed the critical factors that provide control over these processes, including particle size, temperature, and surface chemistry. For researchers and drug development professionals, a deep understanding of these principles is essential for the rational design of IONPs with stable, predictable, and optimized properties.

Future research will likely focus on achieving even finer control over phase selection during synthesis and developing more sophisticated in-situ characterization techniques to observe transformation dynamics at the single-particle level.[4] The ability to precisely trigger phase transformations on demand could also unlock new applications, such as activatable therapeutic agents or novel memory devices. As our ability to manipulate matter at the nanoscale continues to advance, so too will our capacity to harness the remarkable versatility of iron oxide nanoparticles.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Development and use of iron oxide nanoparticles (Part 1): Synthesis of iron oxide nanoparticles for MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Iron Oxide Nanoparticles: A Review on the Province of Its Compounds, Properties and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Colloidal and chemical stabilities of iron oxide nanoparticles in aqueous solutions: the interplay of structural, chemical and environmental drivers - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of spontaneous phase transitions from wüstite to magnetite in superparamagnetic core–shell nanocubes of iron oxides - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. Kinetics of spontaneous phase transitions from wüstite to magnetite in superparamagnetic core–shell nanocubes of iron oxides - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Kinetics of spontaneous phase transitions from wüstite to magnetite in superparamagnetic core-shell nanocubes of iron oxides. | Semantic Scholar [semanticscholar.org]

- 15. On the goethite to hematite phase transformation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. Magnetic Iron Nanoparticles: Synthesis, Surface Enhancements, and Biological Challenges [mdpi.com]

- 26. pubs.aip.org [pubs.aip.org]

Introduction to Quantum Size Effects in Iron Oxide Nanocrystals

An In-depth Technical Guide to Quantum Size Effects in Iron Oxide Nanocrystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quantum size effects observed in iron oxide nanocrystals, with a particular focus on their synthesis, characterization, and the size-dependent nature of their magnetic properties. This document is intended to serve as a technical resource for professionals in nanotechnology, materials science, and drug development.

Iron oxide nanoparticles (IONPs), particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), exhibit unique magnetic behaviors that are highly dependent on their size. As the dimensions of these crystals shrink to the nanometer scale (typically below 20-30 nm), quantum mechanical effects become prominent, leading to phenomena distinct from their bulk counterparts. This is broadly termed the "quantum size effect."

The most significant consequence of this effect in IONPs is the transition from ferrimagnetism, as seen in bulk iron oxide, to superparamagnetism.[1] In a bulk ferrimagnetic material, the magnetic moments of the atoms are aligned in antiparallel directions with unequal magnitudes, resulting in a net spontaneous magnetization. The material is divided into magnetic domains, and reversing the magnetization requires overcoming a significant energy barrier, leading to magnetic hysteresis (remanence and coercivity).

As the particle size decreases below a critical diameter, it becomes energetically unfavorable to form multiple magnetic domains, and the entire nanocrystal behaves as a single magnetic domain.[2] Below a further critical size, thermal energy (k_B_T) becomes sufficient to overcome the magnetic anisotropy energy barrier of the nanoparticle. This allows the particle's overall magnetic moment to fluctuate rapidly. When an external magnetic field is applied, the moments align, creating a strong magnetic response. However, once the field is removed, the thermal fluctuations randomize the moments again, resulting in zero average remanence and coercivity. This behavior is known as superparamagnetism.[2] This size-dependent transition is crucial for biomedical applications, as superparamagnetic iron oxide nanoparticles (SPIONs) are highly desirable for applications like Magnetic Resonance Imaging (MRI) and targeted drug delivery.[3]

Synthesis and Characterization

Achieving precise control over the size and monodispersity of IONPs is critical for harnessing their size-dependent properties. Thermal decomposition is a widely used method for producing high-quality, monodisperse nanocrystals.[4]

Experimental Protocol: Thermal Decomposition Synthesis of Monodisperse Iron Oxide Nanocrystals

This protocol describes a common method for synthesizing monodisperse iron oxide nanocrystals by the thermal decomposition of an iron-oleate precursor.[5]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium oleate (B1233923)

-

1-octadecene (B91540) (ODE)

-

Ethanol, Water, Hexane (B92381)

-

Oleic acid (surfactant)

-

Standard glassware for air-free synthesis (three-neck flask, condenser, thermocouple)

-

Heating mantle and magnetic stirrer

Procedure:

-

Preparation of Iron-Oleate Precursor:

-

Dissolve iron chloride (e.g., FeCl₃·6H₂O) and sodium oleate in a mixture of ethanol, water, and hexane.

-

Heat the mixture to 70°C and stir until a waxy, brown iron-oleate complex forms.

-

Isolate the iron-oleate complex and wash it to remove impurities. Dry under vacuum.

-

-

Nanocrystal Synthesis:

-

In a three-neck flask, combine the iron-oleate precursor, oleic acid (surfactant), and 1-octadecene (high-boiling-point solvent). The ratio of oleic acid to the iron precursor is a key parameter for controlling particle size.[4]

-

Purge the system with an inert gas (e.g., Argon) and heat the mixture to a high temperature (e.g., 300-320°C) with vigorous stirring.[5]

-

Nucleation of the iron oxide crystals occurs at a specific temperature (around 250°C), followed by crystal growth.[4]

-

The final size of the nanoparticles is controlled by adjusting parameters such as the reaction temperature, heating ramp rate, reaction time, and the concentration of precursors and surfactants.[4] For instance, increasing the ratio of oleic acid to the iron precursor can result in larger particles.

-

-

Purification:

-

After the reaction, cool the mixture to room temperature.

-

Add a polar solvent (like ethanol) to precipitate the nanoparticles.

-

Collect the nanoparticles using a permanent magnet or centrifugation.

-

Wash the collected nanoparticles multiple times with a mixture of a nonpolar solvent (like hexane) and a polar solvent (like ethanol) to remove excess surfactants and unreacted precursors.

-

Finally, disperse the purified nanoparticles in a suitable nonpolar solvent like hexane or chloroform.

-

Experimental Protocols: Characterization Techniques

2.2.1 Transmission Electron Microscopy (TEM)

TEM is used to determine the size, shape, and size distribution of the nanocrystals.

Sample Preparation Protocol:

-

Dilute the nanoparticle suspension in a volatile solvent (e.g., hexane or ethanol) to a very low concentration.[6]

-

Sonicate the diluted suspension for several minutes to ensure the nanoparticles are well-dispersed and to break up any agglomerates.[2]

-

Place a drop of the sonicated suspension onto a TEM grid (typically a carbon-coated copper grid).[6]

-

Allow the solvent to evaporate completely at room temperature, leaving the nanoparticles deposited on the carbon film.

-

The grid is then ready for imaging in the TEM.

2.2.2 Vibrating Sample Magnetometry (VSM)

VSM is used to measure the magnetic properties of the nanoparticles, such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc), by measuring the magnetic moment of the sample as a function of an applied magnetic field.[7]

Measurement Protocol:

-